![molecular formula C19H31N B12592104 Benzenamine, N-[1-(2-propenyl)decyl]- CAS No. 491877-91-9](/img/structure/B12592104.png)
Benzenamine, N-[1-(2-propenyl)decyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-[1-(2-propenyl)decyl]-: is an organic compound with the molecular formula C19H31N. It is a derivative of benzenamine (aniline) where the hydrogen atoms on the nitrogen are replaced by a decyl group and a propenyl group. This compound is known for its unique structure, which includes both aromatic and aliphatic components, making it an interesting subject for various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[1-(2-propenyl)decyl]- typically involves the alkylation of aniline. One common method is the reaction of aniline with 1-bromo-2-propenyl and 1-bromodecane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of Benzenamine, N-[1-(2-propenyl)decyl]- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenamine, N-[1-(2-propenyl)decyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Benzenamine, N-[1-(2-propenyl)decyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Medicine: Research into potential pharmaceutical applications, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzenamine, N-[1-(2-propenyl)decyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic ring can participate in π-π interactions, while the aliphatic chains can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Benzenamine, N,N-dimethyl-: Similar structure but with two methyl groups instead of the decyl and propenyl groups.
Benzenamine, N-phenyl-: Contains a phenyl group instead of the decyl and propenyl groups.
Benzenamine, N-ethyl-: Contains an ethyl group instead of the decyl and propenyl groups
Uniqueness: Benzenamine, N-[1-(2-propenyl)decyl]- is unique due to its combination of a long aliphatic chain and an aromatic ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where both hydrophobic and aromatic interactions are required .
Propriétés
Numéro CAS |
491877-91-9 |
|---|---|
Formule moléculaire |
C19H31N |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
N-tridec-1-en-4-ylaniline |
InChI |
InChI=1S/C19H31N/c1-3-5-6-7-8-9-11-15-18(14-4-2)20-19-16-12-10-13-17-19/h4,10,12-13,16-18,20H,2-3,5-9,11,14-15H2,1H3 |
Clé InChI |
OVJYRDOXTNBZOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CC=C)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


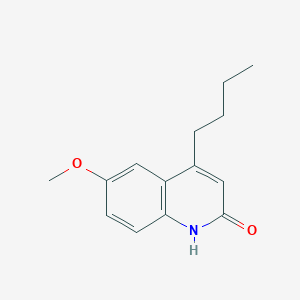
![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)
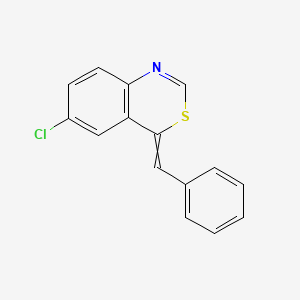
![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
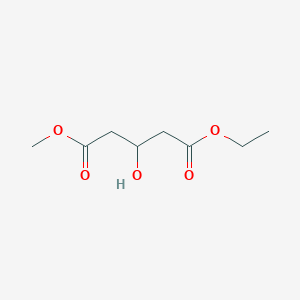
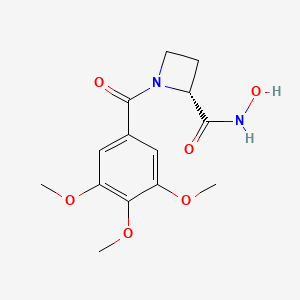
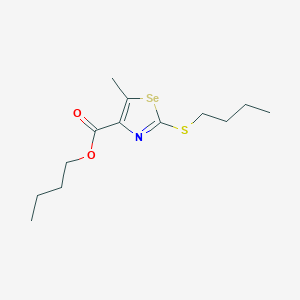
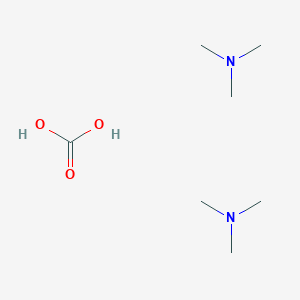
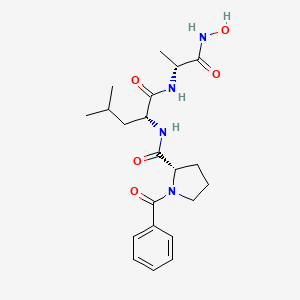
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
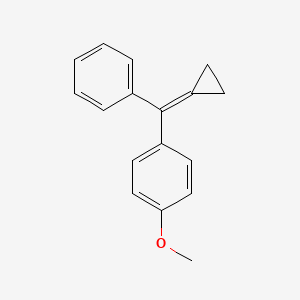
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
